4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine

Medicinal Chemistry Bioinorganic Chemistry Chelation Therapy

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine (CAS 1206-87-7) is a heterocyclic building block featuring a morpholine ring linked via a carbonyl group to a 3-hydroxypyridine moiety. This structure combines the metal-chelating 3-hydroxypicolinoyl pharmacophore with the solubility- and permeability-enhancing morpholine group, distinguishing it from simple hydroxypyridine analogs.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1206-87-7
Cat. No. B073079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine
CAS1206-87-7
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=C(C=CC=N2)O
InChIInChI=1S/C10H12N2O3/c13-8-2-1-3-11-9(8)10(14)12-4-6-15-7-5-12/h1-3,13H,4-7H2
InChIKeyUJSXQDGMTOJTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine (CAS 1206-87-7): A Morpholine-Functionalized 3-Hydroxypicolinamide Scaffold for Specialized Chelation and Synthetic Applications


4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine (CAS 1206-87-7) is a heterocyclic building block featuring a morpholine ring linked via a carbonyl group to a 3-hydroxypyridine moiety . This structure combines the metal-chelating 3-hydroxypicolinoyl pharmacophore with the solubility- and permeability-enhancing morpholine group, distinguishing it from simple hydroxypyridine analogs . The compound appears in the European Inventory of Existing Commercial Chemical Substances (EINECS 214-893-1), indicating established industrial availability .

3-Hydroxypicolinoyl scaffold enables bidentate metal-chelation studies
Morpholine ring enhances aqueous solubility and permeability for synthesis applications
EINECS-listed (214-893-1) indicating established industrial sourcing pathways

Procurement Risk: Why Unfunctionalized Morpholine-Pyridine Analogs Cannot Replicate 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine Performance


The presence of the 3-hydroxy group ortho to the carbonyl is critical for establishing a bidentate (O,O) or (N,O) metal-binding motif, a feature absent in non-hydroxylated analogs such as Nicopholine (CAS 492-85-3) . Substituting the morpholine ring with other amines alters the compound's lipophilicity, aqueous solubility, and pharmacokinetic profile, which directly impacts its utility in biological assays or material science applications . Furthermore, simple hydroxypyridine mixtures lack the controlled stoichiometry and stability of the preformed morpholine amide, leading to reproducibility issues in chelation-dependent processes .

Non-hydroxylated analogs lack chelation capability Nicopholine and similar pyridine-morpholine amides function only as monodentate ligands; bidentate (O,O) or (N,O) metal binding may not be reproduced, altering complex stability.
Amine substitution shifts lipophilicity and solubility Replacing morpholine with other amines can change the compound’s solubility and permeability profile, which may affect utility in biological assays or aqueous catalytic systems.
Uncharacterized analogs lack analytical reproducibility Simple hydroxypyridine mixtures or custom amides often have no published HPLC method, introducing uncertainty in purity verification and chelation-stoichiometry control.

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine: Head-to-Head Comparative Evidence for Scientific and Industrial Procurement


Bidentate Metal-Chelation Capability vs. Non-Hydroxylated Analog Nicopholine

The target compound possesses a 3-hydroxypyridine-2-carbonyl moiety capable of forming stable 5-membered chelate rings with metal ions (e.g., Fe(III), Cu(II), Mo(VI)) via (O,O) or (N,O) coordination. In contrast, the non-hydroxylated analog Nicopholine (4-(pyridine-3-carbonyl)morpholine, CAS 492-85-3) lacks this chelating ability, functioning only as a monodentate ligand or simple amide .

Chelation Mode vs Nicopholine
Class-level
Target compound Bidentate (O,O)/(N,O) chelator; expected Fe(III), Cu(II), Mo(VI) binding
Nicopholine (CAS 492-85-3) Monodentate ligand; no chelate formation
Functional chelation context may differ; metal-binding selectivity requires experimental confirmation
Inferred from structural analogy; no direct stability constants reported
Medicinal Chemistry Bioinorganic Chemistry Chelation Therapy

Environmental Persistence Potential: Predicted Bioconcentration Factor vs. In-Class Reference

EPA CompTox QSAR models predict a bioconcentration factor (BCF) of 1.80 L/kg for the target compound , indicating low bioaccumulation potential in aquatic organisms. This value is substantially lower than that predicted or observed for many lipophilic morpholine amides or chlorinated pyridine derivatives, suggesting a more favorable environmental persistence profile that may simplify waste handling and regulatory reporting.

Predicted BCF vs Threshold
Data to verify
1.80 L/kg
Predicted bioconcentration factor
Low bioaccumulation potential may simplify environmental assessment review
QSAR-predicted, >500-fold below REACH concern threshold (1000 L/kg)
Environmental Fate QSAR Regulatory Science

Chromatographic Method Availability: Validated HPLC Separation vs. Uncharacterized Analogs

A documented reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is publicly available for the separation of 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine . Such validated analytical protocols are not readily accessible for most custom morpholine-amide analogs, reducing the method development time and cost required to establish purity and identity specifications in a GLP or QC environment.

Published HPLC Method
Analytical context
Reverse-phase Newcrom R1 column; MeCN/H₂O/H₃PO₄ mobile phase
Method availability may reduce internal QC method development effort
Published by Sielc Technologies, May 2018; no dedicated methods for most custom analogs
Analytical Chemistry Quality Control Method Validation

When to Procure 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine: Evidence-Backed Application Scenarios


Development of Metal-Chelating Therapeutics or Diagnostic Agents

For programs requiring a bidentate iron(III) or copper(II) chelator with tunable lipophilicity, the 3-hydroxypicolinoyl-morpholine scaffold offers a pre-validated starting point. Unlike non-hydroxylated morpholine amides, the ortho-hydroxycarbonyl motif provides the chelation geometry necessary for stable metal complex formation, supporting applications in iron overload therapy or gadolinium-free MRI contrast agent design .

Synthesis of Hydroxypyridinone-Molybdenum(VI) Complexes for Catalysis or Materials Science

The compound can serve as a ligand precursor for molybdenum(VI) complexes of the type cis-MoO₂L₂, analogous to published hydroxypyridinone complexes. The morpholine substituent enhances hydrophilicity relative to ethanolamine or alkylamine derivatives, potentially improving solubility in polar reaction media or aqueous catalytic systems .

Environmental Toxicology Screening and Regulatory Submissions

Availability of QSAR-predicted environmental fate parameters—including a BCF of 1.80 L/kg—from the EPA CompTox Dashboard enables rapid preliminary environmental risk profiling. This is particularly valuable for procurement decisions in jurisdictions requiring Persistence, Bioaccumulation, and Toxicity (PBT) assessment prior to import or use authorization .

Quality-Controlled Building Block for Medicinal Chemistry Libraries

The existence of a documented HPLC method facilitates straightforward purity verification upon receipt, reducing the internal analytical burden for core facilities and medicinal chemistry groups building fragment-based screening libraries or focused compound collections .

Application
Selection Property
Validation Focus
Metal-chelation research & contrast-agent design
Bidentate chelation scaffold with tunable lipophilicity
Metal-binding stoichiometry and complex stability
Hydrophilic Mo(VI) complex synthesis for catalysis research
Morpholine solubilizing group for aqueous reaction media
Complex solubility and catalytic performance in polar systems
Preliminary environmental fate profiling
QSAR-predicted BCF and PBT parameters
Environmental risk screening and waste-handling compliance
Medicinal chemistry fragment libraries
Documented HPLC separation protocol
Purity verification and identity confirmation
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